(2-(Oxetan-3-yloxy)phenyl)methanamine (2-(Oxetan-3-yloxy)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16188086
InChI: InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

(2-(Oxetan-3-yloxy)phenyl)methanamine

CAS No.:

Cat. No.: VC16188086

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

(2-(Oxetan-3-yloxy)phenyl)methanamine -

Specification

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name [2-(oxetan-3-yloxy)phenyl]methanamine
Standard InChI InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2
Standard InChI Key NAUGCIPAKJIJSQ-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)OC2=CC=CC=C2CN

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is [2-(oxetan-3-yloxy)phenyl]methanamine, reflecting its phenyl backbone substituted at the second position with an oxetan-3-yloxy group and a primary amine at the benzylic position. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. Key identifiers include:

  • InChI: InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2

  • InChIKey: NAUGCIPAKJIJSQ-UHFFFAOYSA-N

  • SMILES: C1C(CO1)OC2=CC=CC=C2CN.

The oxetane ring (a four-membered cyclic ether) introduces steric constraints that influence the molecule’s conformational flexibility, while the amine group provides a site for derivatization or salt formation .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of oxetane-containing compounds typically involves nucleophilic substitution or ring-opening reactions. For example, N-phenyloxetan-3-amine (S1) is prepared via:

  • Step 1: Reaction of oxetan-3-ol with aniline derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Step 2: Purification via silica gel chromatography using hexane/ethyl acetate (5:1) .

Adapting this methodology, (2-(Oxetan-3-yloxy)phenyl)methanamine could be synthesized by:

  • Alkylation: Treating 2-aminobenzyl alcohol with oxetan-3-yl triflate in the presence of a base.

  • Coupling: Mitsunobu reaction between 2-(hydroxymethyl)aniline and oxetan-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Pharmacological and Industrial Applications

Industrial Relevance

The compound’s amine group enables its use as:

  • A building block: For polymers or covalent organic frameworks (COFs) via Schiff base formation.

  • A ligand: In transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) .

Related Compounds and Derivatives

Structural Analogs

CompoundKey FeaturesBiological Activity
N-Phenyloxetan-3-amineOxetane linked to anilineKinase inhibition
3-[(2-Nitrobenzyl)oxy]oxetaneNitroaromatic substitutionAntibacterial lead
3-[(4-Methyl-2-nitrobenzyl)oxy]oxetaneMethyl-substituted nitro groupCytotoxicity screening

Synthetic Modifications

  • N-Acylation: Reacting the primary amine with acyl chlorides yields amide derivatives with improved bioavailability .

  • O-Alkylation: Substituting the oxetane oxygen with alkyl groups alters lipophilicity .

Analytical and Computational Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related compounds confirms molecular formulas:

  • Observed [M + H]⁺: 150.0911 (calc. 150.0913 for C₉H₁₂NO) .

  • Fragmentation: Loss of the oxetane ring (Δm/z = 58) is common in electron ionization (EI) spectra .

Computational Modeling

Density functional theory (DFT) calculations predict:

  • Conformational energy: The oxetane ring adopts a puckered geometry, minimizing angle strain.

  • pKa estimation: The amine’s pKa is ≈9.5, making it moderately basic under physiological conditions .

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